molecular formula C6H11NS B13107522 2-(tert-Butylthio)acetonitrile

2-(tert-Butylthio)acetonitrile

Cat. No.: B13107522
M. Wt: 129.23 g/mol
InChI Key: LQIIKAWRHCOHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butylthio)acetonitrile is an organic compound with the molecular formula C6H11NS. It is characterized by the presence of a tert-butylthio group attached to an acetonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butylthio)acetonitrile typically involves the reaction of tert-butylthiol with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiol, followed by nucleophilic substitution with acetonitrile .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control .

Mechanism of Action

The mechanism of action of 2-(tert-Butylthio)acetonitrile involves its reactivity towards nucleophiles and electrophiles. The nitrile group can act as an electrophile, undergoing nucleophilic addition reactions. The tert-butylthio group can also participate in various chemical transformations, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

    2-(tert-Butylthio)ethanol: Similar structure but with a hydroxyl group instead of a nitrile.

    2-(tert-Butylthio)propanoic acid: Contains a carboxyl group instead of a nitrile.

    tert-Butylthiol: Lacks the acetonitrile moiety.

Uniqueness: 2-(tert-Butylthio)acetonitrile is unique due to the combination of the tert-butylthio group and the nitrile group, which imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C6H11NS

Molecular Weight

129.23 g/mol

IUPAC Name

2-tert-butylsulfanylacetonitrile

InChI

InChI=1S/C6H11NS/c1-6(2,3)8-5-4-7/h5H2,1-3H3

InChI Key

LQIIKAWRHCOHJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.